molecular formula C10H9N3O B11906245 2-Acetamidoquinoxaline CAS No. 6479-24-9

2-Acetamidoquinoxaline

Cat. No.: B11906245
CAS No.: 6479-24-9
M. Wt: 187.20 g/mol
InChI Key: MSBOHMAQFGHLKO-UHFFFAOYSA-N
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Description

N-(quinoxalin-2-yl)acetamide is a nitrogen-containing heterocyclic compound that features a quinoxaline moiety Quinoxaline is a bicyclic structure composed of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-2-yl)acetamide typically involves the reaction of quinoxaline with acetic anhydride. The process can be summarized as follows:

    Starting Materials: Quinoxaline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid.

    Procedure: Quinoxaline is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.

Industrial Production Methods: Industrial production of N-(quinoxalin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(quinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoxaline-2-carboxylic acid.

    Reduction: Formation of N-(quinoxalin-2-yl)ethylamine.

    Substitution: Formation of N-(quinoxalin-2-yl)acetamide derivatives with various substituents.

Scientific Research Applications

N-(quinoxalin-2-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(quinoxalin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar bicyclic structure.

    Quinazoline: Another nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrimidine ring.

    Cinnoline: A compound with a benzene ring fused to a pyridazine ring.

Uniqueness: N-(quinoxalin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6479-24-9

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-quinoxalin-2-ylacetamide

InChI

InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,12,13,14)

InChI Key

MSBOHMAQFGHLKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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